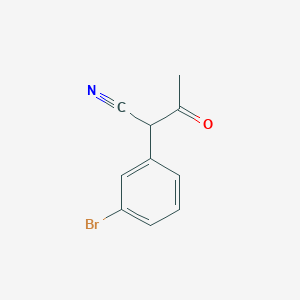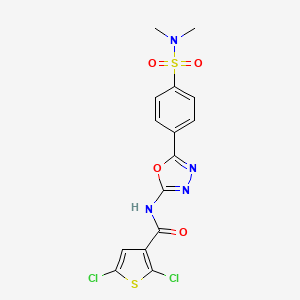
2-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide is a chemical compound that is commonly used in scientific research for its unique properties. This compound is synthesized through a specific method and has various applications in the field of biochemistry and pharmacology. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Uses
Synthesis of New Amides
A study by Koroleva et al. (2011) synthesized new carboxylic acid amides containing an N-methylpiperazine fragment, which is structurally similar to 2-chloro-N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzamide. These compounds have potential applications in the development of new pharmaceuticals (Koroleva et al., 2011).
Heterocyclisations Based on Derivatives
Pokotylo et al. (2019) worked on N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide derivatives, achieving new compounds with potential for further pharmaceutical research (Pokotylo et al., 2019).
Antimicrobial Activity
Kuş et al. (2009) reported on the synthesis and evaluation of benzamides, including compounds with structural similarities to the molecule , for antimicrobial properties (Kuş et al., 2009).
Radioactive Tracer Synthesis
Wang et al. (2018) synthesized a compound structurally related to this compound for use as a potential PET agent in imaging inflammation (Wang et al., 2018).
Structural and Chemical Analysis
Crystal Structure Analysis
Ozbey et al. (2001) conducted a study on the crystal structure of a similar benzimidazole compound, providing insights into the molecular conformation which can be crucial for understanding the reactivity and interaction of such compounds (Ozbey et al., 2001).
Selective Inhibitors Research
Ding et al. (2015) identified potent and selective inhibitors for a specific metalloprotease, highlighting the potential of benzamide derivatives in targeted therapeutic applications (Ding et al., 2015).
Anticancer Potential
Wolf et al. (2004) synthesized benzamide derivatives conjugated with alkylating cytostatics, demonstrating their higher toxicity against melanoma cells compared to the parent compound, indicating potential in cancer therapy (Wolf et al., 2004).
Novel Applications
Bioactivity of Metal Complexes
Khatiwora et al. (2013) synthesized metal complexes of new benzamides and evaluated their antibacterial activity, suggesting applications in the development of new antibacterial agents (Khatiwora et al., 2013).
Molecular Structure and Vibrational Spectra Analysis
Taşal & Kumalar (2010) conducted a study on the molecular structure and vibrational spectra of a drug molecule similar to this compound, providing insights into its conformational stability (Taşal & Kumalar, 2010).
Wirkmechanismus
Target of Action
Similar compounds have been designed and evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Compounds with similar structures have been found to exhibit anti-tubercular activity, suggesting they may interact with biochemical pathways related to tuberculosis .
Result of Action
Similar compounds have shown significant anti-tubercular activity .
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O/c1-16-7-9-17(10-8-16)20(25-13-11-24(2)12-14-25)15-23-21(26)18-5-3-4-6-19(18)22/h3-10,20H,11-15H2,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZARGANCKUBDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Cl)N3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2403903.png)




![1-(2-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2403912.png)

![N-(3-chlorophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2403916.png)



![furan-2-yl(4-(7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)methanone](/img/structure/B2403922.png)
